2-Fluoro-6-nitrobenzoic acid
Overview
Description
2-Fluoro-6-nitrobenzoic acid is an aromatic organic compound . It is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .
Synthesis Analysis
The synthesis of 2-Fluoro-6-nitrobenzoic acid involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, methyl is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-nitrobenzoic acid is C7H4FNO4 . Its average mass is 185.109 Da and its monoisotopic mass is 185.012436 Da .Chemical Reactions Analysis
2-Fluoro-6-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product . It also undergoes reduction in the presence of stannous chloride, followed by benzoylation .Physical And Chemical Properties Analysis
2-Fluoro-6-nitrobenzoic acid is a solid at 20 degrees Celsius . The compound appears as a white to light yellow to light orange powder to crystal .Scientific Research Applications
1. Organic Synthesis 2-Fluoro-6-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis . It’s often used in the creation of other compounds due to its reactivity.
2. Pharmaceuticals This compound is used in the pharmaceutical industry . While the specific applications aren’t mentioned, it’s likely used in the synthesis of various drugs.
3. Agrochemicals 2-Fluoro-6-nitrobenzoic acid is also used in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.
4. Dyestuff This compound is used in the production of dyestuffs . These are substances that impart color to a material.
5. Chemical Reference Standards 2-Fluoro-6-nitrobenzoic acid is used as a reference standard in the chemical industry . Reference standards are used to ensure the quality and consistency of products in various industries.
6. Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones 2-Fluoro-6-nitrobenzoic acid can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . This is done via the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-6-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
7. Synthesis of Other Chemical Compounds 2-Fluoro-6-nitrobenzoic acid is often used as a starting material in the synthesis of other chemical compounds . Its reactivity allows it to be transformed into a variety of different substances.
8. Production of Fluorinated Compounds Given its fluorine content, 2-Fluoro-6-nitrobenzoic acid can be used in the production of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science.
Safety And Hazards
properties
IUPAC Name |
2-fluoro-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDZCNPDHUUPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345324 | |
Record name | 2-Fluoro-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-nitrobenzoic acid | |
CAS RN |
385-02-4 | |
Record name | 2-Fluoro-6-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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